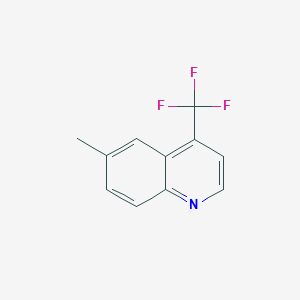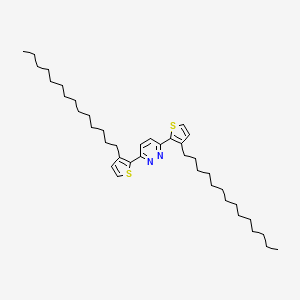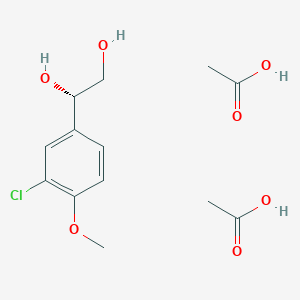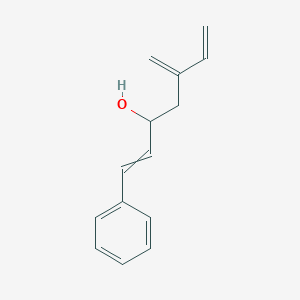
10-Chlorodec-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chlorodec-3-ene is an organic compound with the molecular formula C10H19Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the tenth carbon of a decene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorodec-3-ene typically involves the chlorination of dec-3-ene. One common method is the addition of chlorine gas (Cl2) to dec-3-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the tenth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
10-Chlorodec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The double bond in the decene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 10-Hydroxydec-3-ene, 10-Aminodec-3-ene.
Addition: 10,10-Dichlorodecane, Decane.
Oxidation: 10-Chlorodecan-3-one.
Reduction: Decane.
科学研究应用
10-Chlorodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for other chlorinated compounds.
作用机制
The mechanism of action of 10-Chlorodec-3-ene involves its interaction with various molecular targets The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions The double bond in the decene chain can participate in addition reactions, forming new chemical bonds
相似化合物的比较
Similar Compounds
10-Chlorodec-1-ene: Another chlorinated decene with the chlorine atom at the first carbon position.
10-Bromodec-3-ene: Similar structure but with a bromine atom instead of chlorine.
10-Chlorodecane: Saturated alkane with a chlorine atom at the tenth carbon.
Uniqueness
10-Chlorodec-3-ene is unique due to the specific position of the chlorine atom and the presence of a double bond. This combination of features allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
582307-89-9 |
|---|---|
分子式 |
C10H19Cl |
分子量 |
174.71 g/mol |
IUPAC 名称 |
10-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h3-4H,2,5-10H2,1H3 |
InChI 键 |
IFVUPSKTFKPOQN-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)

![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)



![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)



